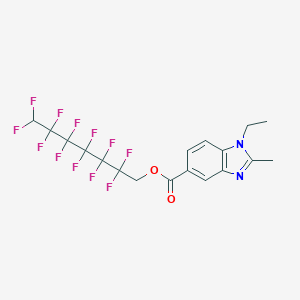
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups onto the benzimidazole ring.
Attachment of the dodecafluoroheptyl chain: This step involves the reaction of the benzimidazole derivative with a fluorinated alkyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The benzimidazole core can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the corresponding carboxylic acid and alcohol, while substitution reactions would result in derivatives with different functional groups.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate has several scientific research applications:
Materials Science: The compound’s fluorinated chain imparts unique properties such as hydrophobicity and chemical resistance, making it useful in the development of advanced materials and coatings.
Pharmaceuticals: The benzimidazole core is a common pharmacophore in many drugs, and this compound could serve as a lead compound for the development of new therapeutics.
Chemical Research: Its unique structure makes it a valuable compound for studying the effects of fluorination on chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate depends on its specific application. In pharmaceuticals, the benzimidazole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorinated chain can enhance the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness
What sets 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate apart from similar compounds is its combination of a highly fluorinated chain with a benzimidazole core. This unique structure provides a balance of hydrophobicity and potential biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
121311-10-2 |
|---|---|
Molecular Formula |
C18H14F12N2O2 |
Molecular Weight |
518.3g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 1-ethyl-2-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C18H14F12N2O2/c1-3-32-8(2)31-10-6-9(4-5-11(10)32)12(33)34-7-14(21,22)16(25,26)18(29,30)17(27,28)15(23,24)13(19)20/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
ZNEVMTBXIGPXOK-UHFFFAOYSA-N |
SMILES |
CCN1C(=NC2=C1C=CC(=C2)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


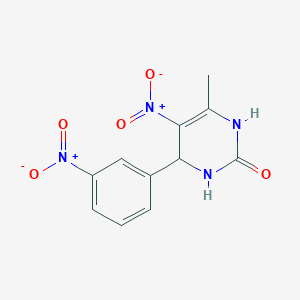
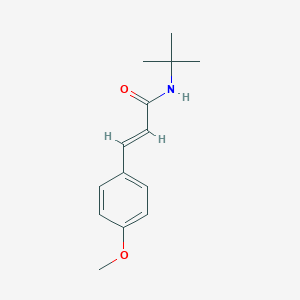
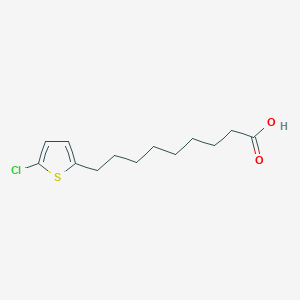
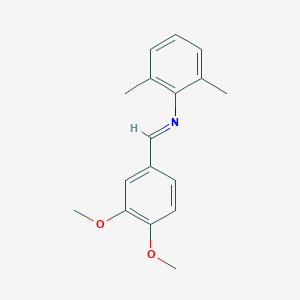
![2-{[(2,5-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B412029.png)

![2-[(5-Quinolinylimino)methyl]phenol](/img/structure/B412032.png)

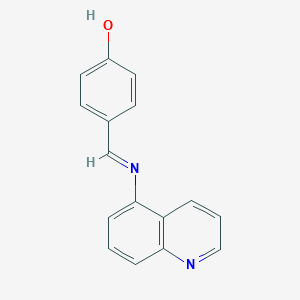
![2-[(4-Chlorophenyl)iminomethyl]-6-prop-2-enylphenol](/img/structure/B412037.png)
![2-{[(2-Chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B412040.png)
![2-{[(2,6-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B412042.png)
![1,3-Benzenediol, 4-[(1-naphthalenylimino)methyl]-](/img/structure/B412043.png)

